

An In-depth Technical Guide to 4-Pentenoic Anhydride in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pentenoic anhydride

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Abstract

4-Pentenoic anhydride is a versatile bifunctional reagent that has garnered significant interest in organic synthesis. Its unique structure, featuring a reactive anhydride moiety and a terminal alkene, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its utility in polymer chemistry for drug delivery systems and as a valuable protecting group in peptide synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in a laboratory setting.

Introduction

4-Pentenoic anhydride, also known as pent-4-enoyl pent-4-enoate, is a symmetrical carboxylic anhydride derived from 4-pentenoic acid.^[1] The presence of two key functional groups—the electrophilic anhydride and the nucleophilic/radically polymerizable double bond—makes it a highly valuable building block in modern organic synthesis. Its ability to undergo acylation reactions, polymerizations, and serve as a cleavable protecting group has led to its application in diverse areas, from the synthesis of functional polymers to the intricate construction of bioactive molecules.^{[2][3]} This document serves as a technical resource for researchers, providing in-depth information on the properties, synthesis, and synthetic applications of **4-pentenoic anhydride**.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **4-pentenoic anhydride** is essential for its proper handling, characterization, and use in synthesis.

Physical and Chemical Properties

Property	Value	Reference(s)
IUPAC Name	pent-4-enoyl pent-4-enoate	[1]
Synonyms	4-Pentenoic acid anhydride, Pent-4-enoic anhydride	[4]
CAS Number	63521-92-6	[1]
Molecular Formula	C ₁₀ H ₁₄ O ₃	[1]
Molecular Weight	182.22 g/mol	[1]
Appearance	Clear, colorless to light yellow liquid	
Density	0.997 g/mL at 25 °C	[5]
Boiling Point	78-81 °C at 0.4 mmHg	[5]
Refractive Index (n ²⁰ /D)	1.447	[5]
Flash Point	110 °C (230 °F) - closed cup	[6]
Solubility	Reacts with water. Soluble in many organic solvents.	[1]

Spectroscopic Data

Spectroscopy	Characteristic Peaks	Reference(s)
¹ H NMR (CDCl ₃)	δ 5.8 (m, 2H, -CH=CH ₂), 5.1-5.0 (m, 4H, -CH=CH ₂), 2.6 (t, 4H, -CH ₂ -C=O), 2.4 (m, 4H, -CH ₂ -CH=)	[7][8]
¹³ C NMR (CDCl ₃)	δ 168.5 (C=O), 136.2 (-CH=), 116.0 (=CH ₂), 33.5 (-CH ₂ -C=O), 28.1 (-CH ₂ -CH=)	[9][10][11]
FTIR (neat)	3100-3000 cm ⁻¹ (C-H stretch, alkene), 2980-2850 cm ⁻¹ (C-H stretch, alkane), 1820 & 1750 cm ⁻¹ (C=O stretch, anhydride), 1640 cm ⁻¹ (C=C stretch, alkene)	[12][13][14][15]

Synthesis of 4-Pentenoic Anhydride

4-Pentenoic anhydride is typically synthesized from its corresponding carboxylic acid, 4-pentenoic acid, through a dehydration reaction.[1]

Synthesis of 4-Pentenoic Acid

A common route to 4-pentenoic acid involves the malonic ester synthesis, starting from diethyl malonate and an allyl halide.[16]

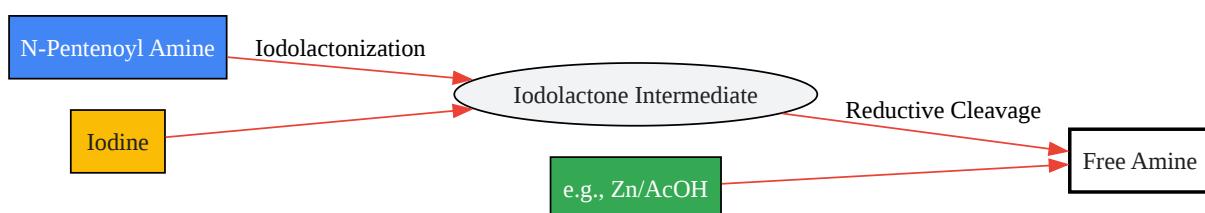
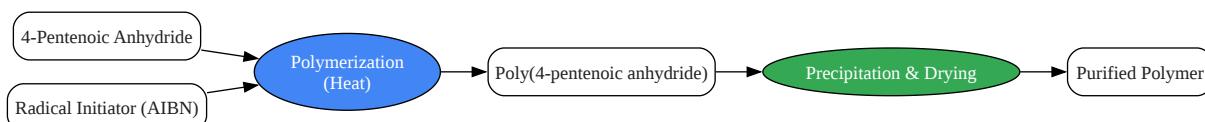
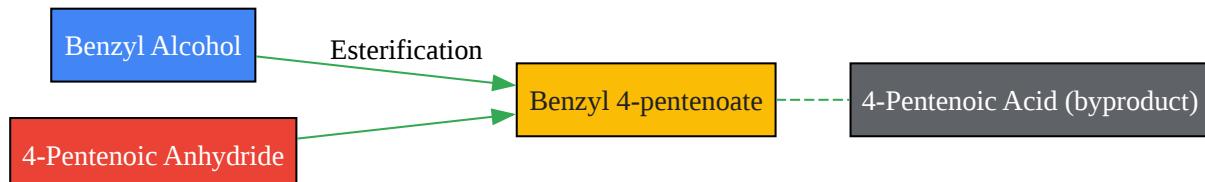
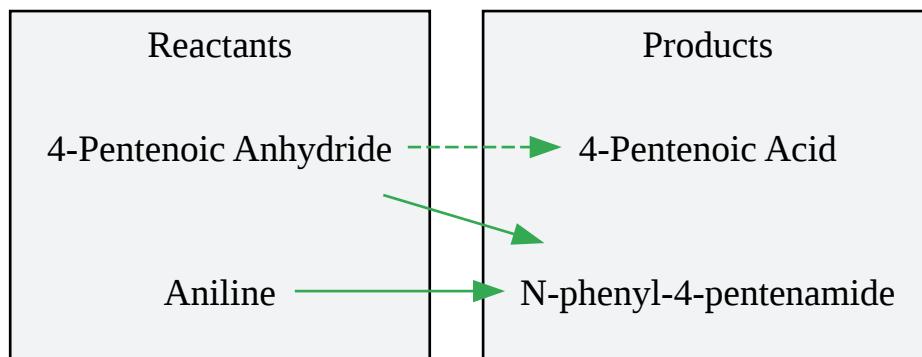
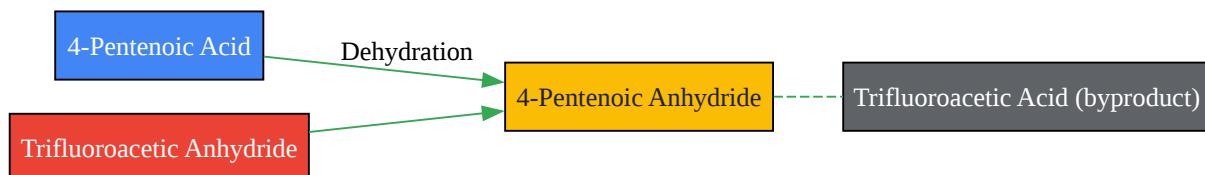
- Alkylation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), an equimolar amount of diethyl malonate is added dropwise at room temperature. The mixture is stirred for 30 minutes, followed by the dropwise addition of an equimolar amount of allyl bromide. The reaction mixture is then refluxed for 2-3 hours.
- Hydrolysis and Decarboxylation: After cooling, the solvent is removed under reduced pressure. The residue is treated with an excess of aqueous sodium hydroxide solution and refluxed for 3-4 hours to hydrolyze the ester groups. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid until the pH is acidic, which induces decarboxylation upon heating.

- **Work-up and Purification:** The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude 4-pentenoic acid is then purified by vacuum distillation.

Synthesis of 4-Pentenoic Anhydride from 4-Pentenoic Acid

The conversion of 4-pentenoic acid to its anhydride is achieved using a dehydrating agent. Trifluoroacetic anhydride is an effective reagent for this transformation.[\[17\]](#)

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), 4-pentenoic acid (2.0 eq) is dissolved in a dry, inert solvent such as dichloromethane.
- **Addition of Dehydrating Agent:** The solution is cooled to 0 °C in an ice bath. Trifluoroacetic anhydride (1.0 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
- **Work-up and Purification:** The solvent and trifluoroacetic acid byproduct are carefully removed under reduced pressure. The crude **4-pentenoic anhydride** is then purified by vacuum distillation to yield a colorless liquid.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Pentenoic Anhydride in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1597491#introduction-to-4-pentenoic-anhydride-in-organic-synthesis>]

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